molecular formula C6H6N2OS B1309577 Imidazo[2,1-b]thiazol-6-ylmethanol CAS No. 349480-74-6

Imidazo[2,1-b]thiazol-6-ylmethanol

Cat. No.: B1309577
CAS No.: 349480-74-6
M. Wt: 154.19 g/mol
InChI Key: GBUTVPCKMACQMG-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-6-ylmethanol is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that imidazo[2,1-b]thiazole derivatives exhibit promising antimicrobial activities. A study synthesized a series of derivatives and found that some compounds displayed significant antimicrobial properties against various pathogens, indicating their potential as therapeutic agents in fighting infections (Shankerrao et al., 2017). Another study investigated the effects of imidazo[2,1-b]thiazole derivatives on the genitourinary microflora, identifying compounds with a broad spectrum of activity against both bacteria and fungi, which could be beneficial for treating genitourinary infections (Morigi et al., 2017).

Anticancer Activity

The anticancer potential of imidazo[2,1-b]thiazole derivatives has also been a focus of research. One study proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system, with certain compounds showing moderate ability to suppress the growth of kidney cancer cells and lesser effects on prostate, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020). Another research project synthesized guanylhydrazones from imidazo[2,1-b]thiazoles, finding that one particular compound was an inhibitor of the mitochondrial respiratory chain's Complex III and could induce apoptosis in certain cancer cell lines (Andreani et al., 2005).

Synthesis and Potential Applications

The synthesis of imidazo[2,1-b]thiazol-6-ylmethanol derivatives is crucial for exploring their pharmacological potential. A comprehensive review on imidazo[2,1-b]thiazole highlighted its therapeutic versatility, underscoring the importance of developing new derivatives to harness their pharmacological activities (Shareef et al., 2019). Novel synthesis methods have been developed to create derivatives with enhanced properties, broadening the scope of potential applications in medicinal chemistry and pharmaceutical research.

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P302+P352), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

Imidazo[2,1-b]thiazol-6-ylmethanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has shown potential in modulating the activity of certain proteins involved in cellular signaling pathways .

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes. In cancer cell lines, such as colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7), this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce mitochondrial membrane depolarization and multicaspase activation, ultimately resulting in apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as DNA and caspase-3, through molecular docking interactions . These binding interactions lead to the inhibition or activation of enzymatic activities, resulting in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature . Its degradation over time can lead to a decrease in its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can significantly impact the compound’s overall biochemical activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its biochemical activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns enable this compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUTVPCKMACQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406900
Record name imidazo[2,1-b]thiazol-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349480-74-6
Record name imidazo[2,1-b]thiazol-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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